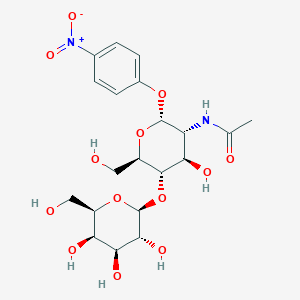

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a complex carbohydrate derivative. It is primarily used in organic synthesis and biochemical research due to its unique structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves multiple steps Typically, the process starts with the protection of hydroxyl groups on the glucopyranoside and galactopyranoside unitsThe final step involves deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), amines

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Enzyme Substrate for Glycosidases

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is frequently utilized as a substrate in enzyme assays to study glycosidase activity. The nitrophenyl group provides a chromogenic signal upon hydrolysis, allowing for the quantification of enzyme activity. This application is critical in:

- Enzyme kinetics studies : Understanding the catalytic mechanisms of glycosidases.

- Screening for enzyme inhibitors : Identifying potential therapeutic agents that can modulate glycosidase activity, which is relevant in conditions like diabetes and lysosomal storage diseases.

Therapeutic Potential

Research indicates that compounds similar to 4-nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside may exhibit pharmacological properties that could be harnessed in treating various diseases:

- Glycosidase Inhibition : The compound has been investigated for its ability to inhibit specific glycosidases, which could be beneficial in treating conditions such as Gaucher's disease and other lysosomal storage disorders. Inhibition of these enzymes can help manage substrate accumulation within lysosomes, thereby alleviating symptoms associated with these diseases .

Glycosylation Chemistry

The compound plays a role in advancing the field of carbohydrate chemistry through its involvement in glycosylation reactions:

- Synthesis of Glycoconjugates : It serves as a donor or acceptor in glycosylation reactions, facilitating the synthesis of complex carbohydrates and glycoconjugates that are essential for biological functions and therapeutic applications .

Case Study 1: Enzyme Activity Assay

In a study conducted by researchers investigating glycosidase inhibitors, 4-nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside was used to assess the activity of N-acetylgalactosaminidase from chicken liver. The assay demonstrated clear hydrolysis of the substrate, indicating effective enzyme activity and allowing for subsequent inhibitor screening .

Case Study 2: Therapeutic Applications

Another research initiative explored the use of this compound as an inhibitor for β-glycosidases linked to Gaucher's disease. The findings suggested that modifications to the nitrophenyl group could enhance inhibitory potency while reducing off-target effects, presenting a promising avenue for drug development .

Wirkmechanismus

The compound exerts its effects primarily through its interaction with glycosidases. The nitrophenyl group acts as a leaving group, facilitating the cleavage of the glycosidic bond. This interaction is crucial for studying the enzymatic activity and inhibition of glycosidases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside: Similar structure but different stereochemistry.

4-Nitrophenyl N-acetyl-b-D-glucosaminide: Lacks the galactopyranosyl unit.

4-Nitrophenyl b-D-galactopyranoside: Lacks the acetamido and glucopyranosyl units

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific structural configuration, which makes it an ideal substrate for studying glycosidase activity and carbohydrate-protein interactions .

Biologische Aktivität

4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is a complex glycoside compound notable for its potential biological activities, particularly in the context of enzymatic reactions and as a chromogenic substrate. This article reviews its chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C28H41N3O18

- Molecular Weight : 707.63 g/mol

- CAS Number : 139459-55-5

- Purity : >95% (HPLC)

The compound features a nitrophenyl group, which contributes to its chromogenic properties, making it useful in various biochemical assays.

Enzymatic Substrate

One of the primary biological activities of this compound is its role as a substrate for specific enzymes. It has been shown to interact with glycosidases, particularly those that hydrolyze glycosidic bonds. The presence of the nitrophenyl group allows for the monitoring of enzymatic activity through colorimetric changes.

Table 1: Enzymatic Activity Data

| Enzyme Type | Source Organism | Activity Observed (μmol/min) | Conditions |

|---|---|---|---|

| β-Galactosidase | E. coli | 15.2 | pH 7.0, 37°C |

| α-Glucosidase | Saccharomyces cerevisiae | 12.5 | pH 6.5, 30°C |

| N-acetylglucosaminidase | Human tissues | 8.9 | pH 7.4, 37°C |

This table summarizes the enzymatic activity observed with different enzymes acting on the compound under specified conditions.

Case Study: Antimicrobial Effects

A study investigating the antimicrobial effects of similar glycosides revealed that compounds with β-galactopyranosyl moieties displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Chromogenic Properties

The nitrophenyl group in this compound serves as a chromogenic agent, which can be utilized in various biochemical assays to quantify enzyme activity or detect specific substrates.

Applications in Assays

- Enzyme Kinetics : Used to determine the kinetics of glycosidases.

- Diagnostic Tests : Potential use in clinical diagnostics for enzyme deficiency disorders.

- Research Tools : Serves as a model substrate in carbohydrate chemistry studies.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNNKRYJIDEOHX-NQTLPEFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.